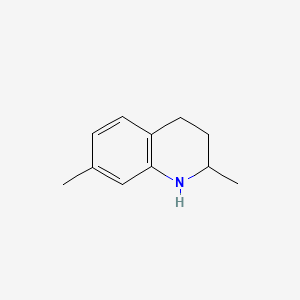

2,7-Dimethyl-1,2,3,4-tetrahydroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3,5,7,9,12H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFZARBGEUHEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885877 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42835-92-7 | |

| Record name | 1,2,3,4-Tetrahydro-2,7-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42835-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2,7 Dimethyl 1,2,3,4 Tetrahydroquinoline Formation and Reactivity

Elucidation of Reaction Mechanisms in Tetrahydroquinoline Synthesis

The formation of 2,7-dimethyl-1,2,3,4-tetrahydroquinoline and its derivatives is most commonly achieved through a multicomponent reaction involving an aniline (B41778) (like 3-methylaniline), an aldehyde (such as acetaldehyde), and an electron-rich alkene. The reaction mechanism is widely accepted to proceed not through a concerted [4+2] cycloaddition, but via a stepwise, ionic pathway involving key intermediates and catalytic activation. bohrium.com

The initial and critical step in the synthesis is the acid-catalyzed condensation of an aniline with an aldehyde to form a reactive iminium ion . This intermediate is the cornerstone of the Povarov reaction. The Lewis or Brønsted acid catalyst activates the aldehyde, facilitating nucleophilic attack by the aniline, followed by dehydration to generate the electrophilic iminium species. bohrium.comresearchgate.net

This iminium ion then acts as the aza-diene component in a stepwise electrophilic addition with an alkene. The reaction with an electron-rich alkene, such as an enol ether, leads to a stabilized carbocationic intermediate, which can be described as a Mannich-type adduct . This intermediate subsequently undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts type cyclization) onto the electron-rich aniline ring to form the six-membered heterocyclic ring. nih.gov Final proton loss re-aromatizes the system and yields the tetrahydroquinoline product.

A specific example is the proposed mechanism for the synthesis of 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline (B11895469). nih.gov In this process, 3-methylaniline and acetaldehyde (B116499) form the corresponding imine. This imine then reacts with ethyl vinyl ether (formed in situ from the ethanol (B145695) solvent under catalytic conditions) in an addition reaction, followed by cyclization to yield the final product. nih.gov In some cases, particularly with strong bases and specific substrates, tandem reactions involving carbanion intermediates have also been proposed. researchgate.net Furthermore, under certain conditions, intermediates such as iminium dichlorocuprates have been isolated and structurally characterized, providing direct evidence for their role in the catalytic cycle. acs.org

Proposed Mechanistic Pathway for 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline

| Step | Reactants | Intermediate | Description |

|---|---|---|---|

| 1 | 3-methylaniline + Acetaldehyde | Iminium Ion | Acid-catalyzed condensation to form the reactive electrophilic imine. |

| 2 | Iminium Ion + Ethyl Vinyl Ether | Mannich-type Adduct | Nucleophilic attack of the enol ether on the iminium ion. |

| 3 | Mannich-type Adduct | Cyclized Cation | Intramolecular electrophilic attack on the aniline ring to close the heterocycle. |

| 4 | Cyclized Cation | Final Product | Deprotonation to restore aromaticity and yield the tetrahydroquinoline. |

Catalysts are paramount in tetrahydroquinoline synthesis, primarily to facilitate the formation and activation of the iminium ion intermediate.

Lewis Acids: A vast array of Lewis acids effectively catalyze the Povarov reaction. These include lanthanide triflates, indium chloride (InCl₃), aluminum chloride (AlCl₃), cerium(III) chloride (CeCl₃·7H₂O), and copper(II) triflate (Cu(OTf)₂). researchgate.netnumberanalytics.comsci-rad.comunicam.it They function by coordinating to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating imine formation. The choice of Lewis acid can significantly influence reaction yield and selectivity. sci-rad.com For instance, gold-based catalysts can act as a π-Lewis acid to facilitate a hydroamination step, followed by acting as a chiral Lewis acid in a subsequent asymmetric transfer hydrogenation. organic-chemistry.org

Brønsted Acids: Brønsted acids, such as chiral phosphoric acids, are also highly effective. They serve a dual role: catalyzing imine formation and, in enantioselective variants, controlling the stereochemical outcome through hydrogen bonding interactions with the intermediates. organic-chemistry.org

Photosensitizers and Light: The combination of Brønsted acid catalysis with visible-light induction has emerged as a powerful strategy. This relay catalysis involves a light-induced cyclization followed by a chiral acid-catalyzed transfer hydrogenation, enabling highly enantioselective syntheses of 2-substituted tetrahydroquinolines. organic-chemistry.org

Bases: While the Povarov reaction is typically acid-catalyzed, bases play a crucial role in alternative synthetic strategies and can influence product selectivity. In "borrowing hydrogen" methodologies catalyzed by manganese complexes, the choice of base (e.g., KOtBu vs. a KH/KOH mixture) can determine whether the reaction yields a quinoline (B57606) or the desired tetrahydroquinoline. rsc.org In some tandem reactions, strong bases like KN(SiMe₃)₂ are used to generate carbanion intermediates that drive the reaction sequence. researchgate.net

Common Catalysts in Tetrahydroquinoline Synthesis

| Catalyst Type | Example(s) | Role | Reference(s) |

|---|---|---|---|

| Lewis Acid | InCl₃, AlCl₃, CeCl₃, Cu(OTf)₂ | Activates aldehyde for imine formation | researchgate.netsci-rad.comunicam.it |

| Brønsted Acid | Chiral Phosphoric Acid | Catalyzes imine formation and controls stereochemistry | organic-chemistry.org |

| Photocatalyst | Eosin Y (in related reactions) | Mediates electron transfer for radical formation | [ ] |

| Transition Metal | Pd/C, Mn-pincer complex, TiO₂ | Reductive cyclization, Borrowing Hydrogen, Redox catalysis | nih.govrsc.org |

Achieving stereocontrol is a critical challenge in the synthesis of substituted tetrahydroquinolines like the 2,7-dimethyl derivative, which possesses a chiral center at the C2 position (and potentially C4 depending on the dienophile). The stereochemical outcome is highly dependent on the reaction conditions and the nature of the reactants and catalyst.

Diastereoselectivity: In the Povarov reaction, the formation of cis or trans (also referred to as syn or anti) diastereomers is common. The ratio of these isomers can be controlled by the choice of catalyst and solvent. bohrium.comresearchgate.net For example, using cerium trichloride (B1173362) as a catalyst, the reaction can be directed to selectively produce the anti-isomer in acetonitrile (B52724), while performing the reaction solvent-free at a lower temperature favors the syn-isomer. unicam.it This control is attributed to the different transition state geometries favored under each condition.

Enantioselectivity: The synthesis of a single enantiomer is typically achieved by using a chiral catalyst. Chiral phosphoric acids have proven to be exceptionally effective. organic-chemistry.org They create a chiral environment around the reacting species, forming diastereomeric transition states that lead to one enantiomer being formed preferentially. This is often accomplished through a network of hydrogen bonds between the catalyst and the iminium intermediate, which dictates the facial selectivity of the alkene's nucleophilic attack. organic-chemistry.org

Reaction Dynamics and Kinetics

The kinetics of tetrahydroquinoline formation can be influenced by the synthetic strategy employed. A comparative study of multi-step versus multi-component Povarov reactions revealed significant kinetic differences. sci-rad.combohrium.com

Theoretical and Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the complex reaction mechanisms of tetrahydroquinoline synthesis. These studies provide insights into transition state structures, intermediate stabilities, and reaction pathways that are often difficult to observe experimentally.

DFT calculations have been instrumental in confirming the stepwise ionic mechanism of the Povarov reaction over a concerted pathway. researchgate.net Theoretical analyses have been used to:

Elucidate Reaction Mechanisms: DFT studies have mapped the potential energy surfaces for the Povarov reaction, identifying the key transition states and intermediates. This has helped to establish the detailed mechanism, including the role of the catalyst in lowering the activation barriers for imine formation and the subsequent cyclization. researchgate.net

Analyze Catalyst Role: Computational models have explored the interaction between various Lewis acid catalysts and the reactants. These studies can quantify the degree of activation provided by different catalysts and explain the observed experimental trends in reactivity and yield. researchgate.net

Predict Stereoselectivity: By calculating the energies of the different diastereomeric transition states, DFT can predict and explain the stereochemical outcome of the reaction under various conditions. This allows for a rational approach to catalyst and solvent selection to achieve a desired stereoisomer.

Confirm Molecular Structures: DFT is also used in conjunction with experimental data, such as NMR spectroscopy, for the unequivocal structural assignment of the resulting tetrahydroquinoline derivatives. researchgate.net By calculating theoretical NMR chemical shifts (δ) for possible isomers and comparing them with experimental values, the correct structure can be confidently identified. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations in Mechanistic Context

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the intricate details of chemical processes at an atomic level. In the context of this compound, MD simulations can provide profound insights into its formation and reactivity by modeling the dynamic evolution of the molecular system over time. Although direct and extensive MD simulation studies specifically targeting the formation of this compound are not widely documented in existing literature, the methodologies are well-established from studies on related quinoline and tetrahydroquinoline derivatives. nih.govnih.govmdpi.com These analogous studies demonstrate the potential of MD simulations to elucidate reaction pathways, transition states, and the influence of the surrounding environment on the reactivity of the molecule. arabjchem.org

MD simulations can be particularly insightful for studying reaction mechanisms that are difficult to probe experimentally. For the formation of this compound, which can be synthesized through multi-step reactions such as the Doebner-von Miller reaction or catalytic hydrogenation of the corresponding quinoline, MD simulations could model the approach of reactants, the conformational changes during the reaction, and the role of catalysts and solvents.

For instance, in a simulated environment, the interactions between reactants and a catalyst surface or solvent molecules can be observed in real-time at the atomic scale. This allows for the characterization of key intermolecular interactions, such as hydrogen bonding or van der Waals forces, that can influence the reaction trajectory. mdpi.com The simulations can also be used to calculate the potential of mean force (PMF) along a reaction coordinate, providing a detailed energy landscape of the reaction and helping to identify transition states and intermediates.

In the realm of reactivity, MD simulations can be employed to understand how this compound interacts with other molecules, such as electrophiles or nucleophiles. By simulating the compound in a solution with a potential reactant, the preferred sites of interaction and the dynamics of the initial stages of a reaction can be investigated. The flexibility of the tetrahydroquinoline ring and the influence of the methyl substituents on its conformation and reactivity can be quantified through analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov

The following data tables are illustrative of the types of information that could be generated from MD simulation studies on the formation and reactivity of this compound.

Table 1: Representative Parameters for an MD Simulation of this compound Formation

| Parameter | Value/Description |

| System | 2,7-Dimethylquinoline, reducing agent, solvent box |

| Force Field | CHARMM36, AMBER, or OPLS |

| Solvent | Explicit water model (e.g., TIP3P) or organic solvent |

| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Ensemble | NPT (isothermal-isobaric) |

Table 2: Illustrative Data from MD Simulation Analysis of Reactivity

| Analysis | Metric | Hypothetical Finding for this compound |

| Conformational Analysis | RMSD of the tetrahydroquinoline ring | Low RMSD values indicating a stable ring conformation. |

| Atomic Fluctuations | RMSF of substituent groups | Higher RMSF for the methyl groups compared to the ring atoms, indicating their rotational freedom. |

| Solvent Accessibility | Solvent Accessible Surface Area (SASA) | The nitrogen atom and the aromatic ring are the most solvent-exposed regions, suggesting potential sites for reaction. |

| Interaction Energy | Binding free energy with an electrophile | Favorable binding energy, indicating a predisposition for electrophilic attack on the aromatic ring. |

These tables showcase the kind of detailed, quantitative data that MD simulations can provide, offering a deeper understanding of the mechanistic nuances of the formation and reactivity of this compound.

Advanced Characterization and Spectroscopic Analysis of 2,7 Dimethyl 1,2,3,4 Tetrahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H NMR and ¹³C NMR

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR techniques. ¹H NMR provides information on the number of different types of protons, their electronic environments, and neighboring protons through chemical shifts, integration, and spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbons and their hybridization states.

A detailed study on the nitration of tetrahydroquinoline and its N-protected derivatives highlighted the use of NMR to unequivocally characterize the resulting nitro isomers. nih.gov However, specific ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2,7-Dimethyl-1,2,3,4-tetrahydroquinoline, are not readily found in the surveyed literature.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Hypothetical)

| Atom/Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.5 | 110 - 150 |

| N-H | 3.0 - 5.0 (broad) | - |

| Aliphatic-CH₂ (C3) | 1.5 - 2.0 | 20 - 30 |

| Aliphatic-CH₂ (C4) | 2.5 - 3.0 | 25 - 35 |

| Aliphatic-CH (C2) | 3.0 - 3.5 | 45 - 55 |

| C2-CH₃ | 1.0 - 1.5 | 15 - 25 |

| C7-CH₃ | 2.0 - 2.5 | 20 - 30 |

Note: This table is a generalized prediction based on typical values for similar structures and does not represent experimentally verified data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

While these techniques are standard for the characterization of novel compounds, no specific COSY, HSQC, or HMBC datasets for this compound have been found in the public domain.

Variable Temperature NMR for Kinetic and Mechanistic Insights

Variable Temperature (VT) NMR involves recording NMR spectra at different temperatures to study dynamic processes, such as conformational changes or reaction kinetics. For tetrahydroquinolines, VT-NMR could potentially be used to study the ring-inversion process of the saturated heterocyclic ring. However, no studies employing VT-NMR for the kinetic or mechanistic analysis of this compound were identified.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electron ionization (EI) is a common method where the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions.

While the NIST WebBook provides mass spectra for the parent 1,2,3,4-tetrahydroquinoline (B108954), specific mass spectral data, including the molecular ion peak (M⁺) and a detailed analysis of the fragmentation pattern for this compound, are not available in the searched databases. A study on the mass spectra of various methyl-substituted tetrahydroquinolines indicated that fragmentation is influenced by the position of the methyl group, but it did not include the 2,7-dimethyl isomer. cdnsciencepub.com

Table 2: Predicted Key Mass Spectral Fragments for this compound (Hypothetical)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 161 | [M]⁺ | Molecular Ion |

| 146 | [M-15]⁺ | Loss of a methyl group (likely from C2) |

| 132 | [M-29]⁺ | Loss of an ethyl group |

Note: This table is based on general fragmentation patterns of alkyl-substituted tetrahydroquinolines and is for illustrative purposes only.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable tool for identifying the presence of specific functional groups. For this compound, key expected absorptions would include N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

The NIST WebBook contains an IR spectrum for the unsubstituted 1,2,3,4-tetrahydroquinoline. mdpi.com However, a specific, experimentally obtained IR spectrum for this compound, with assigned characteristic absorption bands, is not documented in the reviewed sources.

Table 3: Expected Infrared Absorption Bands for this compound (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| Aromatic C=C | 1500 - 1600 | Stretching |

Note: This table presents generalized IR absorption ranges and is not based on experimental data for the title compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which is chiral at the C2 position, single-crystal X-ray diffraction would be essential for unambiguously determining its stereochemistry.

A search of crystallographic databases did not yield any entries for the crystal structure of this compound or any of its salts or derivatives. While crystal structures for other substituted tetrahydroisoquinolines have been reported, this specific compound remains uncharacterized by this technique in the available literature. google.com

Chromatographic Methods for Purity and Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental for the separation, identification, and quantification of this compound, ensuring the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. While specific HPLC methods for this exact compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as other tetrahydroquinoline derivatives, provide a strong framework for its analysis. For instance, the analysis of nitro-substituted tetrahydroquinolines has been successfully performed using HPLC. In a study on the synthesis of 7-nitro-tetrahydroquinoline, HPLC was utilized to analyze the reaction products, with distinct retention times observed for different isomers, highlighting the method's resolving power. mdpi.com

A typical HPLC setup for the analysis of this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring of the tetrahydroquinoline moiety absorbs UV light. The specific wavelength for detection would be optimized to achieve maximum sensitivity.

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds. Given that this compound possesses a moderate boiling point, GC is a suitable method for its analysis. In studies involving the synthesis of 1,2,3,4-tetrahydroquinolines via the hydrogenation of quinolines, GC-MS has been employed to determine the yield of the products. acs.org This indicates that GC can effectively separate and quantify this compound.

For a typical GC analysis, a non-polar or medium-polarity capillary column would be used. The sample, dissolved in a volatile organic solvent, is injected into the heated inlet where it is vaporized. The carrier gas, usually helium or hydrogen, transports the vaporized sample through the column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both identification and quantification. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for this compound.

Table 1: Representative Chromatographic Conditions for Tetrahydroquinoline Analysis

| Parameter | HPLC | Gas Chromatography (GC-MS) |

| Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) | Non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water | Helium at a constant flow rate (e.g., 1 mL/min) |

| Detector | UV-Vis Detector (e.g., at 254 nm) | Mass Spectrometer (MS) |

| Temperature | Ambient or controlled column temperature (e.g., 25-40 °C) | Temperature program (e.g., initial temp 100 °C, ramp to 280 °C) |

| Injection Volume | 10-20 µL | 1 µL (split or splitless injection) |

Elemental Analysis

Elemental analysis is a crucial technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This analysis provides experimental verification of the compound's empirical formula and is a fundamental measure of its purity.

The theoretical elemental composition of this compound, which has the molecular formula C₁₁H₁₅N, can be calculated based on the atomic weights of its constituent elements. epa.gov Comparing the experimentally determined percentages with the theoretical values allows for an assessment of the sample's purity. Significant deviations may indicate the presence of impurities, such as residual solvents or by-products from the synthesis.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 81.93 |

| Hydrogen | H | 1.008 | 15 | 15.12 | 9.38 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.69 |

| Total | 161.24 | 100.00 |

Computational Chemistry and Modeling of 2,7 Dimethyl 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 2,7-dimethyl-1,2,3,4-tetrahydroquinoline. These calculations provide a fundamental understanding of the molecule's electronic nature and its propensity to engage in chemical reactions.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and a better electron donor. nih.gov Conversely, a large HOMO-LUMO gap indicates higher stability and lower reactivity. nih.gov For this compound, the presence of electron-donating methyl groups is expected to influence the energies of the frontier orbitals. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(**), are employed to determine these values and related quantum chemical descriptors. nih.gov

Illustrative Quantum Chemical Descriptors for this compound

| Parameter | Symbol | Formula | Illustrative Value | Significance |

| HOMO Energy | EHOMO | - | -5.25 eV | Electron-donating capacity |

| LUMO Energy | ELUMO | - | -0.85 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.40 eV | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | 5.25 eV | Energy to remove an electron |

| Electron Affinity | A | -ELUMO | 0.85 eV | Energy released when gaining an electron |

| Global Hardness | η | (I - A) / 2 | 2.20 eV | Resistance to change in electron distribution |

| Global Softness | S | 1 / (2η) | 0.227 eV⁻¹ | Measure of chemical reactivity |

| Electronegativity | χ | (I + A) / 2 | 3.05 eV | Power to attract electrons |

| Chemical Potential | µ | -(I + A) / 2 | -3.05 eV | Escaping tendency of electrons |

| Electrophilicity Index | ω | µ² / (2η) | 2.11 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and based on typical DFT calculation results for similar substituted tetrahydroquinoline structures. They serve to demonstrate the application of these concepts.

Reactivity Predictions and Selectivity Studies

Computational studies are highly effective in predicting the reactivity and regioselectivity of chemical reactions. In the case of this compound, which has a bicyclic structure with both an aliphatic and an aromatic part, DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack.

A pertinent example is the nitration of the tetrahydroquinoline ring system. Theoretical studies on the nitration of N-protected tetrahydroquinolines have shown that the preferred position of electrophilic attack is highly dependent on the electronic nature of the substrate. researchgate.net For this compound, the aromatic ring is activated by two electron-donating groups: the secondary amine at position 1 and the methyl group at position 7. The nitrogen atom's lone pair donates electron density to the aromatic ring, primarily at the ortho and para positions (positions 5 and 7). The methyl group at position 7 further activates the ring.

Computational models, by calculating the energies of the intermediate sigma complexes for electrophilic attack at each possible position (C5, C6, and C8), can predict the most favorable reaction pathway. The results of such studies on related molecules suggest that the positions ortho and para to the strongly activating amino group are the most susceptible to electrophilic substitution. researchgate.net Therefore, for this compound, positions 5 and, to a lesser extent, 8 would be predicted as the most reactive sites for electrophilic attack, with the precise outcome influenced by steric hindrance from the adjacent methyl group and the puckered aliphatic ring.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure of molecules and their dynamic behavior. These methods are crucial for understanding the stereochemistry of this compound and its interactions with other molecules.

Conformation and Stereochemistry

The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is not planar. The saturated heterocyclic ring (the dihydropyridine (B1217469) part) can adopt various puckered conformations, similar to cyclohexane. sapub.org The presence of a methyl group at the C2 position introduces a chiral center, meaning that this compound exists as a pair of enantiomers: (R)-2,7-dimethyl-1,2,3,4-tetrahydroquinoline and (S)-2,7-dimethyl-1,2,3,4-tetrahydroquinoline. wikipedia.org

Conformational analysis through molecular mechanics or DFT can be used to determine the relative stabilities of different ring conformations. For the tetrahydroquinoline ring, these are typically half-chair or sofa conformations. The methyl group at C2 can occupy either a pseudo-axial or a pseudo-equatorial position. Computational energy minimization studies on similar substituted systems consistently show that the conformer with the substituent in the equatorial position is generally more stable due to the avoidance of steric clashes known as 1,3-diaxial interactions. sapub.org Therefore, for both the (R) and (S) enantiomers of this compound, the most stable conformation would be the one where the C2-methyl group is in a pseudo-equatorial orientation.

Illustrative Conformational Energy Data for this compound

| Conformer | C2-Methyl Orientation | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Pseudo-equatorial | 0.00 | ~95 |

| 2 | Pseudo-axial | ~1.7 | ~5 |

Note: These energy values are illustrative, based on the well-established principles of conformational analysis for substituted cyclic systems.

Intermolecular Interactions (e.g., catalyst-substrate binding)

The way this compound interacts with other molecules is fundamental to its role in catalysis or its potential biological activity. Molecular docking and dynamics simulations are powerful techniques for modeling these intermolecular interactions. nih.gov

The structure of this compound possesses several features that can participate in intermolecular binding:

Hydrogen Bonding: The N-H group is a hydrogen bond donor, and the nitrogen atom itself can act as a hydrogen bond acceptor.

π-Stacking: The aromatic benzene (B151609) ring can engage in π-π stacking interactions with other aromatic systems.

Hydrophobic Interactions: The methyl groups and the aliphatic part of the ring contribute to hydrophobic (van der Waals) interactions.

In the context of catalysis, for instance in hydrogenation or dehydrogenation reactions, molecular modeling can simulate the binding of the tetrahydroquinoline substrate to the active site of a metal catalyst. acs.org Such models can reveal the preferred orientation of the substrate, highlighting key interactions, such as the coordination of the nitrogen atom to a metal center or the interaction of the aromatic ring with the catalyst surface. Similarly, if this molecule were to be investigated as a ligand for a biological receptor, docking studies could predict its binding mode and affinity, identifying key hydrogen bonds and hydrophobic contacts with amino acid residues in the receptor's binding pocket. mdpi.com

Reactivity and Chemical Transformations of 2,7 Dimethyl 1,2,3,4 Tetrahydroquinoline Derivatives

Oxidation Reactions

Oxidation reactions of tetrahydroquinolines are a fundamental route to accessing the corresponding aromatic quinoline (B57606) systems and other oxidized derivatives such as quinolinones.

The conversion of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline structures is a common and important aromatization reaction. This process, known as dehydrogenation, can be achieved using a variety of catalytic systems and reagents. While research often focuses on the parent 1,2,3,4-tetrahydroquinoline (B108954), the principles are directly applicable to its derivatives like 2,7-dimethyl-1,2,3,4-tetrahydroquinoline.

Various catalytic systems have been shown to be effective for the aerobic dehydrogenation of tetrahydroquinolines. researchgate.net These reactions typically proceed in good yields under relatively mild conditions. researchgate.net For instance, a heterogeneous cobalt oxide catalyst has demonstrated efficacy in these transformations. researchgate.net

Other successful catalysts include:

Copper-Manganese Oxides: A novel Cu2-MnOx catalyst has been reported to be highly efficient for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline, achieving high conversion (99.1%) and selectivity (97.2%) for quinoline under mild conditions with air as the oxidant. pku.edu.cn

Platinum-on-Carbon (Pt/C): This catalyst is effective for the dehydrogenation of N-heterocycles, including tetrahydroquinolines, under oxidant-free conditions. researchgate.net

Palladium-on-Carbon (Pd/C): In the presence of ethylene, Pd/C is also a viable catalyst for this transformation. researchgate.net

N,P-co-doped Carbon Materials: These metal-free heterogeneous catalysts have been developed for the oxidative dehydrogenation of various N-heterocycles, showing high activity and selectivity. rsc.org

The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the dehydrogenation process.

Table 1: Catalytic Systems for Dehydrogenation of Tetrahydroquinolines

| Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|

| Cu2-MnOx | Air | High conversion and selectivity under mild conditions. pku.edu.cn | pku.edu.cn |

| Cobalt Oxide | Aerobic | Effective for various tetrahydroquinolines. researchgate.net | researchgate.net |

| Pt/C | None (oxidant-free) | Reusable and effective for various N-heterocycles. researchgate.net | researchgate.net |

| Pd/C-Ethylene | Ethylene | --- | researchgate.net |

The synthesis of quinolin-4-ones represents another key oxidative transformation of tetrahydroquinoline derivatives. These compounds are of significant interest due to their presence in various biologically active molecules. Domino reactions provide an efficient pathway to construct 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. nih.gov One such approach involves the initial condensation of an aniline (B41778) derivative with an aldehyde to form an imine, which then undergoes cyclization. nih.gov For example, the reaction of an appropriate aniline with a ketone can lead to the formation of 2,3-dihydro-4(1H)-quinolinones. nih.gov

Furthermore, 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids have been synthesized through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. researchgate.net These compounds serve as precursors for the synthesis of more complex tricyclic heterocycles. researchgate.net

Functional Group Interconversions and Derivatization

The this compound scaffold allows for a range of functional group interconversions and derivatizations at both the nitrogen atom and the aromatic ring.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group and the methyl group. The secondary amine is a strong activating group and an ortho-, para-director, while the methyl group at the 7-position is a weaker activating group and also an ortho-, para-director. The substitution pattern will be dictated by the combined directing effects of these groups.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com In these reactions, a strong electrophile is generated, which then attacks the electron-rich benzene ring. libretexts.orgyoutube.com The formation of a positively charged intermediate (benzenonium ion) is the rate-determining step, followed by the rapid loss of a proton to restore aromaticity. libretexts.org

Given the positions of the existing substituents in this compound, electrophilic attack is most likely to occur at the C6 and C8 positions, which are ortho and para to the strongly activating amino group and ortho to the methyl group.

Nucleophilic Substitution at Nitrogen:

The nitrogen atom in the tetrahydroquinoline ring is nucleophilic and can undergo reactions with various electrophiles. This includes N-alkylation, N-acylation, and other derivatizations. These reactions are fundamental for modifying the properties of the molecule and for building more complex structures.

The tetrahydroquinoline ring system can be a template for the synthesis of more complex heterocyclic structures. For example, derivatives of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid have been utilized as starting materials for the synthesis of tricyclic heterocycles, such as pyrido[4,3,2-de]cinnolines and pku.edu.cnnih.govoxazino[5,4,3-de]quinolines. researchgate.net

Ring expansion reactions have also been reported in related systems, where rearrangement of an arylmethylamide can lead to a ring-expanded imide, which can then be further functionalized. nih.gov While not specifically demonstrated on this compound, these methodologies suggest potential pathways for modifying its core structure.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,7-dimethylquinoline |

| Quinolino-4-ones |

| 1,2,3,4-tetrahydroquinoline |

| Quinoline |

| 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline (B11895469) |

| 2,3-dihydro-4(1H)-quinolinones |

| 4(1H)-quinolinones |

| 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-4-carboxylic acids |

| Acylpyruvic acids |

| Aroylpyruvic acids |

| 3-amino-5,5-dimethylcyclohex-2-en-1-one |

| Pyrido[4,3,2-de]cinnolines |

| pku.edu.cnnih.govoxazino[5,4,3-de]quinolines |

Advanced Applications of 2,7 Dimethyl 1,2,3,4 Tetrahydroquinoline in Chemical Science

Applications in Catalysis and Ligand Design

The rigid, chiral backbone of tetrahydroquinoline derivatives makes them excellent candidates for the design of ligands used in asymmetric catalysis. These ligands can effectively transfer stereochemical information to a catalytic reaction, enabling the synthesis of enantiomerically pure compounds.

The tetrahydroquinoline scaffold is a foundational component in the development of chiral ligands for asymmetric synthesis. researchgate.net While direct applications of the 2,7-dimethyl derivative are emerging, the principle is well-established by closely related analogues. For instance, a highly successful class of N-aryl phosphoramidite (B1245037) ligands, known as THQphos, was synthesized from enantiopure BINOL and 2-methyl-1,2,3,4-tetrahydroquinoline. oup.com These ligands demonstrate the potential of the THQ core to create a sterically defined and electronically tunable environment around a metal center. The modular synthesis allows for variations in the substitution pattern on the THQ ring, suggesting that a 2,7-dimethyl substituted version could be developed to fine-tune catalytic activity and selectivity. The development of such chiral ligands is a critical challenge in asymmetric catalysis, aiming for high structural diversity and facile synthesis. nih.gov

Ligands derived from the tetrahydroquinoline framework have proven effective in transition metal-catalyzed reactions, particularly with iridium and copper.

Iridium-Catalyzed Reactions: The THQphos ligands, derived from the 2-methyl-THQ analogue, have been successfully employed in iridium-catalyzed asymmetric allylic alkylation reactions. oup.com Detailed mechanistic studies, including Density Functional Theory (DFT) calculations and X-ray crystallography, revealed that the active catalyst is an iridacycle formed through a C(sp²)-H bond activation. oup.com This activation mechanism underscores the integral role of the ligand's aromatic backbone in the catalytic cycle. The use of such ligands in iridium-catalyzed hydrogenation of quinolines and related N-heterocycles is also a prominent strategy for producing chiral tetrahydroquinolines and similar structures with high enantioselectivity. researchgate.netnih.gov

Table 1: Iridium-Catalyzed Asymmetric Allylic Alkylation using a THQ-Derived Ligand This table is based on research using the closely related 2-methyl-1,2,3,4-tetrahydroquinoline derivative, THQphos, illustrating the catalytic potential of the scaffold.

| Catalyst System | Reaction Type | Substrate Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / THQphos | Allylic Alkylation | 1,3-disubstituted allylic esters | Excellent | oup.com |

Copper-Catalyzed Reactions: Copper catalysis is a widely used method for forming C-N and C-O bonds, often under microwave irradiation to reduce reaction times. nih.gov While specific examples detailing the use of 2,7-dimethyl-1,2,3,4-tetrahydroquinoline as a ligand in Cu-catalyzed reactions are not prevalent in the examined literature, related synthetic methods point to its potential. For example, cuprous chloride has been used to catalyze the cyclization of N-(1,1-dimethylpropargyl) anilines to form 2,2-dimethyl-1,2-dihydroquinolines, which are precursors to related structures. researchgate.net Mechanistic studies on Cu-catalyzed aerobic oxidative coupling reactions with N-phenyl tetrahydroisoquinoline (a structural isomer) show that the reaction proceeds through an iminium intermediate stabilized by the copper catalyst. acs.org These examples highlight the compatibility of the broader tetrahydroquinoline scaffold with copper-based catalytic systems.

Integration into Complex Molecular Architectures and Natural Product Synthesis

The this compound scaffold serves as a valuable building block for constructing more complex molecules, including those inspired by natural products. Its defined structure and reactive sites allow for its incorporation into larger, multifunctional architectures.

An example of a direct synthesis produced 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline (B11895469) in a respectable 71% yield via a domino reaction involving 3-methylaniline and acetaldehyde (B116499) in the presence of a TiO₂ catalyst. nih.gov This demonstrates the accessibility of the core structure for further elaboration. The tetrahydroquinoline nucleus is prevalent in a myriad of synthetic pharmaceuticals and natural products. nih.govnih.gov For example, the scaffold is a key feature in compounds evaluated for treating HIV and Alzheimer's disease. nih.gov

The principle of integrating the THQ core into larger molecules is further illustrated by the synthesis of hybrid molecules. A notable example is the chemical linking of a 1,2,3,4-tetrahydroquinoline (B108954) fragment with ibuprofen, a widely used non-steroidal anti-inflammatory drug. mdpi.com This approach aims to create new chemical entities that may combine or enhance the biological properties of the parent molecules. mdpi.com Such diversity-oriented synthesis strategies are used to explore new chemical spaces for biologically active agents, such as antitubercular compounds. researchgate.net These examples underscore the potential for using this compound as a foundational element in the design and synthesis of complex, high-value molecules.

Potential in Materials Science

The unique structural and electronic properties of the tetrahydroquinoline ring system make it a candidate for applications in materials science, particularly in the development of functional organic materials. These applications include the creation of polymers, emissive materials, and porous crystalline structures like metal-organic frameworks (MOFs).

MOFs are constructed from metal ions or clusters linked by organic molecules, and their properties can be tuned by modifying these organic linkers. nih.govnih.gov While direct use of this compound as a linker has not been extensively reported, its structure is amenable to functionalization with coordinating groups (e.g., carboxylates, pyridyls) necessary for MOF assembly. mdpi.comresearchgate.net The methyl groups on the 2,7-dimethyl-THQ scaffold could influence the resulting MOF's properties by affecting pore size, framework stability, and host-guest interactions.

More directly, a functionalized derivative, 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline, has been investigated as a component in a multifunctional emissive material. researchgate.net This demonstrates the potential of the THQ core to serve as a platform for optoelectronic applications. The hole-transporting properties of this material were evaluated, providing key data on its performance.

Table 2: Properties of a Functionalized Tetrahydroquinoline-Based Emissive Material

| Property | Measured Value | Method | Reference |

|---|---|---|---|

| Ionization Potential | 5.66 eV | Estimated | researchgate.net |

| LUMO Level | 3.2 eV | Estimated | researchgate.net |

| Hole Drift Mobility | 5 x 10⁻⁵ cm²/V·s | Time-of-flight | researchgate.net |

The inherent properties of the this compound scaffold, such as its defined geometry and tunable electronics, make it a promising platform for designing novel materials with tailored optical, electronic, or porous characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 2,7-dimethyl-1,2,3,4-tetrahydroquinoline derivatives?

- Methodological Answer : Synthesis typically involves cyclization strategies using substituted aromatic amines and epichlorohydrin derivatives. For example, bifunctional tetrahydroquinoline derivatives can be synthesized via intramolecular cyclization of intermediates like N,N'-di(3-chloro-2-hydroxypropyl) aromatic amines, where substituent positions dictate regioselectivity . Electrophilic substitution on preformed tetrahydroquinoline cores using lithium bases (e.g., LDA) enables functionalization at the 3-position . Key parameters include solvent polarity, temperature (e.g., reflux in THF), and catalyst selection (e.g., Brønsted acids for stereocontrol) .

Q. How are spectroscopic techniques employed in characterizing the structure of 2,7-dimethyl-substituted tetrahydroquinolines?

- Methodological Answer : X-ray crystallography provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal packing) . NMR spectroscopy resolves substitution patterns: H NMR distinguishes methyl groups (δ 1.2–1.4 ppm for CH) and aromatic protons (δ 6.5–7.5 ppm), while C NMR identifies carbonyl carbons (δ 170–200 ppm) in oxidized derivatives . Mass spectrometry (ESI-MS) verifies molecular weight and fragmentation patterns for purity assessment .

Q. What are the primary biological activities associated with the 2,7-dimethyltetrahydroquinoline scaffold?

- Methodological Answer : This scaffold exhibits PPARα/γ dual agonism, validated via transcriptional activation assays in HEK293 cells. Structure-activity relationship (SAR) studies highlight the importance of methyl group placement: 2,7-substitution enhances ligand-receptor binding affinity compared to 3,4-dimethyl analogs . Additionally, derivatives show potential as neuronal nitric oxide synthase (nNOS) inhibitors, with IC values <100 nM in enzymatic assays .

Advanced Research Questions

Q. What catalytic systems are effective for dehydrogenation reactions of tetrahydroquinoline derivatives, and how does stereoelectronic control influence product selectivity?

- Methodological Answer : Atomically dispersed Fe catalysts (e.g., Fe-ISAS/CN) achieve 100% conversion and selectivity in dehydrogenating tetrahydroquinolines to quinolones under mild conditions (80°C, 12 h). The catalyst’s N-doped carbon matrix stabilizes Fe active sites, enabling electron transfer without nanoparticle aggregation . Stereoelectronic effects are critical: axial substituents (e.g., bulky biphenyl groups) favor half-chair conformations, directing dehydrogenation to cis-fused products .

Q. How can QSAR models guide the design of 2,7-dimethyltetrahydroquinoline derivatives with enhanced PPARα/γ dual agonistic activity?

- Methodological Answer : Quantitative SAR (QSAR) analyses using descriptors like logP, polar surface area, and Hammett constants reveal that lipophilic 2,7-dimethyl groups improve membrane permeability, while electron-withdrawing substituents at C-4 enhance PPARγ binding. For example, a dataset of 18 derivatives showed R = 0.89 for PPARγ agonism when correlating with charge-transfer parameters . Machine learning models (e.g., Random Forest) further prioritize substituents with balanced hydrophobicity and hydrogen-bond donor capacity.

Q. What strategies mitigate hERG channel inhibition in 2,7-dimethyltetrahydroquinoline-based therapeutics while maintaining target potency?

- Methodological Answer : Structural optimization focuses on reducing basicity and lipophilicity. For nNOS inhibitors, replacing piperidinyl groups with smaller alkylamines (e.g., methylaminoethyl) decreases hERG inhibition (IC >30 µM vs. 4.7 µM for lead compounds) while retaining nNOS potency (IC ~50 nM). Computational docking studies suggest that minimizing cationic charge at physiological pH reduces hERG channel interaction .

Q. How do stereochemical variations in 2,7-dimethyltetrahydroquinoline derivatives impact their pharmacokinetic profiles?

- Methodological Answer : Enantioselective synthesis via Brønsted acid catalysis (e.g., chiral phosphoric acids) produces (R)-isomers with 3–5× higher oral bioavailability than (S)-counterparts in rodent models. For instance, (4R)-biphenyl-substituted derivatives show 60% oral bioavailability vs. 18% for racemic mixtures, attributed to reduced first-pass metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.